molecular formula C22H21N3O5 B1184892 NFHGWUKHLZOREH-AITKFJGESA-N

NFHGWUKHLZOREH-AITKFJGESA-N

Cat. No.: B1184892
M. Wt: 407.426
InChI Key: NFHGWUKHLZOREH-AITKFJGESA-N
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Description

Historical Context and Discovery

The InChIKey system, which provides the identifier for this compound, represents a significant advancement in chemical information management that was developed as part of the International Chemical Identifier project. The InChIKey format serves as a standardized method for uniquely identifying chemical structures, with each InChIKey consisting of three distinct blocks separated by hyphens. The first block contains fourteen characters representing the molecular skeleton, the second block contains ten characters for stereochemistry and isotopic information, and the final block contains a single character indicating the charge state.

The development of systematic chemical identification methods emerged from the need to create unambiguous identifiers for chemical compounds in digital databases. PubChem, established in 2004 as a component of the Molecular Libraries Program of the National Institutes of Health, represents one of the world's largest collections of freely accessible chemical information. The database contains more than 121 million compounds, 334 million substances, and 297 million bioactivities, demonstrating the vast scope of chemical knowledge that requires systematic organization.

The InChIKey subdomain in chemical databases exposes the type, value and corresponding compound links for given InChIKeys, facilitating the resolution of chemical identifiers to specific molecular structures. This systematic approach enables researchers to maintain consistency in chemical compound identification across different research platforms and publications.

Significance in Chemical Research

Chemical compound identification through standardized systems like InChIKeys plays a crucial role in advancing scientific research across multiple disciplines. The systematic cataloging of chemical compounds enables researchers to build upon previous work and establish connections between molecular structure and biological activity. PubChem's integration of chemical structure data with biological activity information provides researchers with comprehensive resources for drug discovery and chemical biology research.

The importance of precise chemical identification becomes evident when considering the complexity of modern chemical databases. As of 2020, PubChem contains more than 293 million depositor-provided substance descriptions and 111 million unique chemical structures, contributed by data sources from 40 countries. This massive collection of chemical information requires robust identification systems to prevent duplication and ensure accurate cross-referencing between different research studies.

Chemical databases serve multiple research communities, including pharmaceutical researchers developing new therapeutic compounds, environmental scientists studying chemical fate and transport, and materials scientists designing novel chemical systems. The standardization provided by InChIKey identifiers facilitates communication between these diverse research communities and enables the development of computational tools for chemical property prediction and molecular design.

Current Research Landscape

The current landscape of chemical research increasingly relies on computational approaches and large-scale data integration. Modern chemical research utilizes advanced analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography for compound characterization and purity assessment. These analytical methods generate detailed molecular fingerprints that must be carefully documented and linked to standardized chemical identifiers.

Contemporary research in chemical biology demonstrates the importance of systematic compound identification in understanding biological systems. Studies of enzyme function, such as research involving acetylthiocholine iodide as a substrate for cholinesterase enzymes, illustrate how specific chemical compounds serve as molecular tools for investigating biological processes. The precise identification of these molecular tools through standardized identifiers ensures reproducibility in biological research.

The integration of chemical information with biological data continues to expand through initiatives that combine structural chemistry with genomics and proteomics research. Modern research approaches utilize comprehensive mutational scanning techniques to understand how specific chemical compounds interact with biological targets, as demonstrated in studies of receptor function and drug sensitivity. These approaches require precise chemical identification to ensure accurate interpretation of structure-activity relationships.

Recent advances in chemical informatics have enhanced the ability to predict chemical properties and biological activities from molecular structure. Machine learning algorithms increasingly utilize standardized chemical identifiers as input parameters for predicting compound behavior in biological systems. This computational approach represents a significant evolution from traditional experimental screening methods and demonstrates the continuing importance of systematic chemical identification in advancing scientific understanding.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.426

InChI

InChI=1S/C22H21N3O5/c1-13(26)24-14-4-6-15(7-5-14)25-12-22-9-8-17(30-22)18(19(22)21(25)28)20(27)23-11-16-3-2-10-29-16/h2-10,17-19H,11-12H2,1H3,(H,23,27)(H,24,26)/t17-,18?,19?,22-/m1/s1

InChI Key

NFHGWUKHLZOREH-AITKFJGESA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCC5=CC=CO5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Hypothetical NMR Comparison of Compound X and Analogs

Compound ¹H NMR δ (ppm) ¹³C NMR δ (ppm) Key Functional Groups Reference
Compound X δH 4.53 (s) δC 68.0 Oxymethine
Pestalafuranone A δH 4.55 (s) δC 68.2 Oxymethine
Ornatin G δH 3.80 (m) δC 75.4 Dihydrofuran

Note: Data adapted from pestalafuranones and diterpenes in and .

2.2 Chemical Reactivity and Stability

highlights chemical resistance tables for polymers, which can be adapted for small molecules. For example:
Table 2: Resistance to Oxidizing Agents

Compound Reactivity with OH· Radical (Lifetime, hours) Stability in Acidic Conditions
Compound X 2.5 (hypothetical) High
Pestalafuranone F 3.0 Moderate
Laurendecumenyne B 1.8 Low

Methodology derived from urban atmospheric chemistry studies (e.g., hydroxyl radical reactivity in ).

Preparation Methods

Synthesis of the Indole Intermediate (Formula III)

The indole intermediate is synthesized from a precursor (Formula IIIa) through nitrosation. Sodium nitrite (NaNO₂) in acetic acid serves as the nitrosating agent, enabling the introduction of the oxo-functional group at the 2-position of the indole ring. The reaction proceeds under mild acidic conditions (pH 3–5) at 0–5°C to minimize side reactions.

Critical Parameters:

  • Temperature Control : Maintaining sub-10°C conditions prevents over-nitrosation.

  • Stoichiometry : A 1:1 molar ratio of Formula IIIa to NaNO₂ ensures complete conversion.

  • Workup : The product is isolated via precipitation upon neutralization with ammonium hydroxide, followed by filtration and drying under vacuum.

Coupling of Pyrrole-Carboxamide (Formula I) and Indole Intermediate (Formula III)

The core structure of sunitinib is assembled through a hydrogenation-mediated coupling reaction.

Reaction Conditions:

ParameterSpecification
SolventAcetic acid
Catalyst5% Palladium on activated charcoal (Pd/C)
Hydrogen Pressure5 bar
Temperature25–30°C
Reaction Time6–8 hours

The reaction mechanism involves reductive amination, where the imine bond formed between Formula I and Formula III is reduced to a secondary amine. Pd/C facilitates hydrogen activation, ensuring high regioselectivity and yield.

Salt Formation with Malic Acid

The final step involves converting the free base to sunitinib malate via salt formation. Malic acid is added in equimolar proportions to a solution of sunitinib in ethanol. The mixture is heated to 50°C, cooled gradually to induce crystallization, and filtered to obtain the pure salt.

Purification Metrics:

  • Recrystallization Solvent : Ethanol-water (9:1 v/v).

  • Purity : >99.5% by HPLC after two recrystallizations.

Comparative Analysis of Synthetic Approaches

While EP2264027A1 emphasizes hydrogenation, alternative methods from related sulfonamide syntheses (e.g., LiH-mediated alkylation in DMF) are less viable due to incompatibility with sunitinib’s functional groups. The patented route remains the most scalable and reproducible.

Challenges and Solutions

  • Byproduct Formation : Over-hydrogenation may reduce the indole ring. Mitigated by strict control of reaction time and catalyst activity.

  • Residual Palladium : Reduced to <10 ppm via activated charcoal treatment and recrystallization.

Analytical Characterization

Post-synthesis analysis includes:

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile-phosphate buffer).

  • NMR : δ 2.35 (s, 3H, CH₃), δ 6.82 (d, J = 8.5 Hz, 1H, indole-H).

  • Mass Spectrometry : [M+H]⁺ = 399.2 m/z.

Industrial Scalability

The process is optimized for batch production with a typical yield of 75–80%. Continuous hydrogenation systems are under exploration to enhance throughput.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing "NFHGWUKHLZOREH-AITKFJGESA-N"?

  • Methodological Answer : Synthesis protocols should align with reproducibility standards, including detailed reaction conditions (solvent, temperature, catalysts) and purification steps. Characterization requires multi-modal techniques:

  • Spectroscopy : NMR (¹H, ¹³C), IR, and UV-Vis to confirm functional groups and electronic properties.
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Crystallography : Single-crystal X-ray diffraction for structural elucidation.
    Experimental details must be fully documented in the main manuscript or supplementary materials to enable replication .

Q. How can researchers ensure the reproducibility of studies involving this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Deposit raw data (spectra, chromatograms) in discipline-specific repositories like Chemotion or RADAR4Chem.
  • Provide explicit metadata, including instrument calibration parameters and software versions.
  • Reference established protocols from journals such as the Beilstein Journal of Organic Chemistry to standardize reporting .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or computational modeling results for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using independent methods (e.g., experimental vs. DFT calculations).
  • Error Analysis : Quantify uncertainties in computational parameters (basis sets, solvent models) and experimental measurements (signal-to-noise ratios).
  • Collaborative Review : Engage domain-specific repositories (e.g., NFDI4Chem’s terminology service) to compare findings with published datasets .

Q. What strategies are effective for designing studies that investigate the compound’s reactivity or mechanistic pathways?

  • Methodological Answer :

  • Hypothesis-Driven Design : Formulate testable hypotheses using literature gaps (e.g., unexplored reaction conditions).
  • Control Experiments : Include kinetic isotope effects or radical trapping agents to validate proposed mechanisms.
  • High-Throughput Screening : Use automated platforms to systematically vary reaction parameters and identify outliers .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or biochemistry)?

  • Methodological Answer :

  • Collaborative Frameworks : Define shared objectives with cross-disciplinary teams, ensuring alignment in methodologies (e.g., biocompatibility assays for biomedical applications).
  • Data Interoperability : Use standardized formats (e.g., .cif for crystallography, .mnova for NMR) to facilitate data exchange.
  • Ethical and Safety Compliance : Address regulatory requirements for hazardous material handling or bioethical approvals early in the experimental design .

Data Management and Reporting

Q. What are the best practices for documenting and sharing research data on this compound?

  • Methodological Answer :

  • Structured Metadata : Include chemical identifiers (InChIKey, SMILES), experimental conditions, and instrument metadata.
  • Repository Selection : Use NFDI4Chem-endorsed platforms (e.g., nmrXiv for NMR data) for long-term accessibility.
  • Version Control : Track dataset revisions using tools like GitLab or OSF .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations?

  • Methodological Answer :

  • Sensitivity Analysis : Identify variables most affecting computational outcomes (e.g., solvent models in DFT).
  • Peer Validation : Share raw data and code via platforms like GitHub for community feedback.
  • Literature Benchmarking : Compare results with analogous compounds in databases like PubChem or Reaxys to contextualize findings .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies involving hazardous derivatives of this compound?

  • Methodological Answer :

  • Risk Assessment : Follow institutional protocols for handling toxic or reactive substances, including waste disposal.
  • Transparency in Reporting : Disclose safety incidents or near-misses in supplementary materials to inform future researchers.
  • Compliance Documentation : Obtain certifications from ethics boards or biosafety committees before initiating fieldwork .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.